molecular formula C24H21NO4 B11074496 2(3H)-Oxazolone, 4,5-bis(4-methoxyphenyl)-3-(phenylmethyl)- CAS No. 62858-76-8

2(3H)-Oxazolone, 4,5-bis(4-methoxyphenyl)-3-(phenylmethyl)-

Cat. No.: B11074496
CAS No.: 62858-76-8
M. Wt: 387.4 g/mol
InChI Key: DZZLJWRVMAOCOS-UHFFFAOYSA-N
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Description

2(3H)-Oxazolone, 4,5-bis(4-methoxyphenyl)-3-(phenylmethyl)- is a synthetic organic compound belonging to the oxazolone family This compound is characterized by its unique structure, which includes two methoxyphenyl groups and a phenylmethyl group attached to the oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Oxazolone, 4,5-bis(4-methoxyphenyl)-3-(phenylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with benzylamine to form an intermediate Schiff base, which is then cyclized using acetic anhydride to yield the desired oxazolone compound. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Oxazolone, 4,5-bis(4-methoxyphenyl)-3-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazolone derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the oxazolone ring to a more saturated structure.

    Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Oxidized oxazolone derivatives.

    Reduction: Reduced oxazolone compounds.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2(3H)-Oxazolone, 4,5-bis(4-methoxyphenyl)-3-(phenylmethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2(3H)-Oxazolone, 4,5-bis(4-methoxyphenyl)-3-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but the compound’s structure allows it to interact with various biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2(3H)-Oxazolone, 4,5-diphenyl-3-(phenylmethyl)-
  • 2(3H)-Oxazolone, 4,5-bis(4-chlorophenyl)-3-(phenylmethyl)-
  • 2(3H)-Oxazolone, 4,5-bis(4-fluorophenyl)-3-(phenylmethyl)-

Uniqueness

2(3H)-Oxazolone, 4,5-bis(4-methoxyphenyl)-3-(phenylmethyl)- is unique due to the presence of methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The methoxy groups can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity to biological targets compared to similar compounds without these groups.

Properties

CAS No.

62858-76-8

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

3-benzyl-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2-one

InChI

InChI=1S/C24H21NO4/c1-27-20-12-8-18(9-13-20)22-23(19-10-14-21(28-2)15-11-19)29-24(26)25(22)16-17-6-4-3-5-7-17/h3-15H,16H2,1-2H3

InChI Key

DZZLJWRVMAOCOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC(=O)N2CC3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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